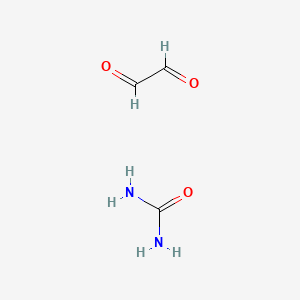

Oxaldehyde;urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is the smallest dialdehyde, consisting of two aldehyde groupsIt is a diamide of carbonic acid and plays a significant role in the metabolism of nitrogen-containing compounds by animals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Oxaldehyde (Glyoxal):

Laboratory Methods: Glyoxal can be synthesized by the oxidation of acetaldehyde with selenious acid or by the ozonolysis of benzene.

Industrial Production: Commercial glyoxal is produced either by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (Laporte process) or by the liquid-phase oxidation of acetaldehyde with nitric acid.

-

Urea:

Laboratory Methods: Urea can be synthesized by the reaction of ammonia with carbon dioxide under high pressure and temperature to form ammonium carbamate, which is then dehydrated to form urea.

Industrial Production: The industrial production of urea involves the same reaction but on a larger scale, typically using the Bosch-Meiser urea process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Glyoxal can undergo oxidation to form glyoxylic acid and oxalic acid.

Reduction: Glyoxal can be reduced to ethylene glycol.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used for the oxidation of glyoxal.

Reduction: Hydrogen gas in the presence of a catalyst can be used for the reduction of glyoxal.

Condensation: Glyoxal and urea react under acidic conditions to form condensation products.

Major Products:

Oxidation: Glyoxylic acid, oxalic acid.

Reduction: Ethylene glycol.

Condensation: 4,5-dihydroxy-2-imidazolidinone, dimethylol ethylene urea.

Aplicaciones Científicas De Investigación

Chemistry:

- Glyoxal is used as a chemical intermediate in the production of pharmaceuticals and dyestuffs .

- Urea is used in the synthesis of various organic compounds and as a starting material for the production of plastics and resins .

Biology:

- Glyoxal is used in the study of glycation, which involves the modification of proteins by sugars .

- Urea is used in fertilizers to provide a readily available source of nitrogen for plants .

Medicine:

- Glyoxal is used as a disinfecting agent and biocide .

- Urea is used in dermatological products to treat dry and rough skin .

Industry:

Mecanismo De Acción

Oxaldehyde (Glyoxal):

- Glyoxal exerts its effects through glycation, which involves the modification of proteins by forming advanced glycation end-products (AGEs). This process can affect protein function and is implicated in various diseases .

Urea:

- Urea acts as a humectant, drawing moisture into the skin and helping to maintain skin hydration. It also has keratolytic properties, helping to break down and remove dead skin cells .

Comparación Con Compuestos Similares

Glycolaldehyde: Similar to glyoxal but with only one aldehyde group.

Oxalic Acid: The fully oxidized form of glyoxal.

Formaldehyde: A simpler aldehyde with only one carbon atom.

Uniqueness:

Propiedades

Número CAS |

53037-34-6 |

|---|---|

Fórmula molecular |

C3H6N2O3 |

Peso molecular |

118.09 g/mol |

Nombre IUPAC |

oxaldehyde;urea |

InChI |

InChI=1S/C2H2O2.CH4N2O/c3-1-2-4;2-1(3)4/h1-2H;(H4,2,3,4) |

Clave InChI |

ZQUAGYUZGXDEIA-UHFFFAOYSA-N |

SMILES canónico |

C(=O)C=O.C(=O)(N)N |

Números CAS relacionados |

53037-34-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)

![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)

![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)

![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)

![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)